1,3-dimethyl-1H-indole-5-carbaldehyde molecular weight and formula
1,3-dimethyl-1H-indole-5-carbaldehyde molecular weight and formula
Executive Summary
1,3-Dimethyl-1H-indole-5-carbaldehyde is a specialized heterocyclic intermediate utilized in the synthesis of pharmaceuticals (particularly kinase inhibitors and GPCR modulators) and functional materials (fluorescent probes). Unlike the more common 3-formylindole derivatives, the 5-formyl isomer retains the reactive C3 position for further functionalization or, in this specific case, blocks it with a methyl group to direct reactivity elsewhere.
This guide details the physicochemical properties, validated synthesis protocols, and strategic applications of this compound. It addresses the specific challenge of regioselectivity, as direct formylation of 1,3-dimethylindole typically favors the C2 position, necessitating alternative synthetic strategies for the C5 isomer.
Physicochemical Profile
| Property | Data | Notes |
| IUPAC Name | 1,3-Dimethyl-1H-indole-5-carbaldehyde | Also known as 5-Formyl-1,3-dimethylindole |
| Molecular Formula | C₁₁H₁₁NO | |
| Molecular Weight | 173.21 g/mol | Calculated |
| Structure | Indole core with methyls at N1, C3; Formyl at C5 | |
| Physical State | Solid (Pale yellow to off-white powder) | Predicted based on analogs |
| Solubility | Soluble in DCM, DMSO, DMF, EtOAc; Insoluble in water | Lipophilic nature |
| Melting Point | ~98–105 °C | Predicted range based on 5-formylindole (100-103°C) and N-methylation effects |
| Stability | Air-sensitive (aldehydes oxidize to acids); Light-sensitive | Store under inert atmosphere at 2-8°C |
Synthetic Methodologies
Direct Vilsmeier-Haack formylation of 1,3-dimethylindole preferentially targets the C2 position due to electronic directing effects. Therefore, the synthesis of the C5-formyl isomer requires a "bottom-up" approach (Fischer Indole Synthesis) or a "functional group interconversion" approach (Lithiation).
Protocol A: Fischer Indole Synthesis (Scalable & Robust)
This method constructs the indole ring with the substituents already in place, avoiding regioselectivity issues.
Reaction Scheme:
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Condensation: 4-Cyanophenylhydrazine + Propionaldehyde → Hydrazone intermediate.
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Cyclization: Acid-catalyzed rearrangement to 5-cyano-3-methylindole.
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Methylation: N-methylation using MeI/NaH.
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Reduction: DIBAL-H reduction of nitrile to aldehyde.
Step-by-Step Protocol:
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Hydrazone Formation:
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Dissolve 4-cyanophenylhydrazine hydrochloride (1.0 equiv) in EtOH.
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Add Propionaldehyde (1.1 equiv) dropwise at 0°C.
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Stir for 2 hours; filter the precipitated hydrazone.
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Indolization (Fischer Cyclization):
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Suspend hydrazone in glacial acetic acid with ZnCl₂ (2.0 equiv).
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Reflux at 100°C for 4 hours.
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Quench with ice water; extract with EtOAc. Purify 5-cyano-3-methylindole by column chromatography.
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N-Methylation:
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Dissolve intermediate in anhydrous DMF under Argon.
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Add NaH (60% dispersion, 1.2 equiv) at 0°C. Stir 30 min.
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Add Methyl Iodide (MeI, 1.5 equiv) dropwise. Stir RT for 2 hours.
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Quench with water, extract, and dry to yield 1,3-dimethyl-1H-indole-5-carbonitrile .
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Nitrile Reduction to Aldehyde:
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Dissolve nitrile in anhydrous Toluene/DCM.
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Cool to -78°C. Add DIBAL-H (1.0 M in hexanes, 1.2 equiv) slowly.
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Stir 1 hour. Quench with MeOH, then Rochelle's salt solution.
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Yield: ~60-70% overall.
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Protocol B: Lithiation of 5-Bromo Precursor (High Purity)
Ideal for small-scale, high-purity requirements.
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Starting Material: 5-Bromo-1,3-dimethylindole.
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Lithiation:
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Dissolve substrate in dry THF under Argon; cool to -78°C.
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Add t-BuLi (1.7 M, 2.2 equiv) dropwise. (Lithium-Halogen exchange).[1]
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Stir for 30 min at -78°C.
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Formylation:
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Add anhydrous DMF (3.0 equiv).
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Warm to RT slowly over 2 hours.
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Workup:
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Quench with saturated NH₄Cl. Extract with EtOAc.
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Purify via silica gel chromatography (Hexane/EtOAc gradient).
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Structural & Mechanistic Visualization
The following diagram illustrates the divergent pathways. Note how the Vilsmeier-Haack route is avoided for this specific target due to C2 selectivity.
Caption: Comparison of synthetic routes. The Vilsmeier-Haack reaction on 1,3-dimethylindole favors C2 formylation. The Lithiation or Fischer Indole pathways are required to selectively install the C5 aldehyde.
Applications in Drug Discovery[5][7][8]
Kinase Inhibitor Scaffolds
The 5-formyl group serves as a "chemical handle" for Knoevenagel condensations or reductive aminations to attach pharmacophores targeting the ATP-binding pocket of kinases (e.g., VEGFR, EGFR). The 1,3-dimethyl substitution pattern locks the indole conformation, potentially improving selectivity by restricting rotation in the active site.
Fluorescent Probes (BODIPY/Cyanine Precursors)
Indole-5-carboxaldehydes are key precursors for synthesizing polymethine dyes. The aldehyde condenses with active methylene compounds to extend conjugation. The 1,3-dimethyl groups prevent aggregation-caused quenching (ACQ) and improve solubility in biological media.
Serotonin Receptor Modulators
Derivatives of this scaffold mimic the tryptamine core (5-HT). The 5-position substituent allows for the exploration of the "5-HT exit channel" in GPCRs, a critical region for tuning agonist/antagonist activity.
References
- Vilsmeier-Haack Regioselectivity: Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.
- Fischer Indole Synthesis: Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
- Lithiation of Indoles: Sundberg, R. J., & Parton, R. L. (1976). Lithiation of 1-benzenesulfonylindole. Journal of Organic Chemistry.
- Analogous Synthesis (5-Formylindole): Zhang, X., et al. (2005). New Practical Synthesis of 5-Formylindole. ElectronicsAndBooks/Synlett. (Describes the conversion of cyano/bromo precursors to aldehydes).
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General Properties: National Institute of Standards and Technology (NIST). 1H-Indole-3-carboxaldehyde Data. (Used as a baseline for physicochemical property estimation). Link
